2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline 2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 1805024-82-1
VCID: VC2962521
InChI: InChI=1S/C8H5BrF5NO/c9-6-4(8(12,13)14)1-3(2-5(6)15)16-7(10)11/h1-2,7H,15H2
SMILES: C1=C(C=C(C(=C1C(F)(F)F)Br)N)OC(F)F
Molecular Formula: C8H5BrF5NO
Molecular Weight: 306.03 g/mol

2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline

CAS No.: 1805024-82-1

Cat. No.: VC2962521

Molecular Formula: C8H5BrF5NO

Molecular Weight: 306.03 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline - 1805024-82-1

Specification

CAS No. 1805024-82-1
Molecular Formula C8H5BrF5NO
Molecular Weight 306.03 g/mol
IUPAC Name 2-bromo-5-(difluoromethoxy)-3-(trifluoromethyl)aniline
Standard InChI InChI=1S/C8H5BrF5NO/c9-6-4(8(12,13)14)1-3(2-5(6)15)16-7(10)11/h1-2,7H,15H2
Standard InChI Key NEXRERHNEDOUNJ-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(F)(F)F)Br)N)OC(F)F
Canonical SMILES C1=C(C=C(C(=C1C(F)(F)F)Br)N)OC(F)F

Introduction

2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline is a fluorinated aromatic compound characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups attached to an aniline core. This compound is of interest in various scientific and industrial applications due to its unique chemical and physical properties.

Synthesis Methods

The synthesis of 2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. A common method includes the bromination of a suitable aniline derivative followed by the introduction of difluoromethoxy and trifluoromethyl groups through nucleophilic substitution reactions. These reactions often require strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Research Applications

This compound is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for various applications, particularly in the development of fluorinated analogs of biologically active molecules.

Biological Activities

While specific biological activities of 2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry due to their ability to interact with enzymes and receptors. The presence of fluorine atoms can enhance binding affinity to biological targets.

Industrial and Scientific Uses

2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline is used in the production of specialty chemicals and materials with unique properties. Its applications span across chemistry, biology, and industry, serving as a valuable intermediate in the synthesis of complex compounds.

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